5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of 5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-oxadiazole follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The primary identifier for this compound is registered under Chemical Abstracts Service number 1053656-59-9, providing unambiguous reference for chemical databases and literature searches. The systematic name reflects the core 1,2,4-oxadiazole heterocycle as the parent structure, with positional numbering that places the methoxyphenyl substituent at position 3 and the protected aminomethyl group at position 5 of the oxadiazole ring.
Alternative nomenclature designations include tert-butyl N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate and tert-butyl N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate, which emphasize the carbamate nature of the protecting group functionality. The compound is also catalogued under various database identifiers including MFCD10568314 and AKOS025392705, facilitating cross-referencing across multiple chemical information platforms. The molecular formula C15H19N3O4 indicates the presence of fifteen carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and four oxygen atoms, distributed among the oxadiazole core, methoxyphenyl substituent, and tert-butyloxycarbonyl protecting group.
The tert-butyloxycarbonyl protecting group, commonly referred to as the Boc group, represents a critical structural element that influences both the chemical reactivity and physical properties of the compound. This acid-labile protecting group serves to temporarily mask the amino functionality while maintaining the overall molecular integrity during synthetic transformations. The methoxyphenyl substituent contributes electron-donating characteristics to the oxadiazole system, potentially affecting both electronic distribution and intermolecular interactions within crystal structures.
Molecular Geometry and Conformational Analysis
The molecular geometry of 5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-oxadiazole is characterized by the planar nature of the 1,2,4-oxadiazole heterocycle and the spatial arrangement of its substituents. The oxadiazole ring system maintains a five-membered planar configuration with specific bond angles and distances that are characteristic of aromatic heterocycles containing both nitrogen and oxygen atoms. The 1,2,4-oxadiazole core exhibits electronic delocalization across the ring system, contributing to its stability and influencing the overall molecular conformation.
The methoxyphenyl substituent at position 3 of the oxadiazole ring adopts a configuration that allows for potential π-π interactions with the heterocyclic core. Research on oxadiazole derivatives has demonstrated that aromatic substituents can participate in significant intermolecular interactions, particularly through π-π stacking arrangements. The methoxy group on the phenyl ring provides additional conformational flexibility through rotation around the carbon-oxygen bond, creating multiple possible orientations that may be stabilized through intramolecular or intermolecular interactions.
The tert-butyloxycarbonyamino)methyl group at position 5 introduces significant steric bulk that influences the overall molecular shape and crystal packing arrangements. The tert-butyl portion of the protecting group adopts a tetrahedral geometry around the central carbon atom, creating a bulky spherical volume that can affect molecular association in both solution and solid states. The carbamate linkage provides rotational freedom around the nitrogen-carbon bond, allowing for multiple conformational states that may be energetically accessible under ambient conditions.
Computational studies of related 1,2,4-oxadiazole derivatives have indicated that the heterocyclic ring maintains consistent geometric parameters, with nitrogen-oxygen and carbon-nitrogen bond lengths that reflect the aromatic character of the system. The presence of electron-donating and electron-withdrawing groups on the oxadiazole core can influence the electronic distribution and consequently affect bond lengths and angles within the heterocycle.
Crystallographic Data and Solid-State Packing Arrangements
The crystallographic analysis of 5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-oxadiazole provides essential information regarding its solid-state structure and intermolecular interactions. While specific crystallographic data for this exact compound are not extensively documented in the available literature, related 1,2,4-oxadiazole derivatives have been studied to understand their packing behaviors and intermolecular interaction patterns. The Cambridge Structural Database contains numerous examples of 1,2,4-oxadiazole compounds that exhibit characteristic packing motifs and interaction patterns relevant to understanding the solid-state behavior of this compound.
Oxadiazole derivatives commonly crystallize in space groups that accommodate both the planar heterocyclic core and the three-dimensional nature of bulky substituents. Studies of related compounds have shown that 1,2,4-oxadiazole systems often adopt packing arrangements that maximize π-π interactions between heterocyclic rings while accommodating the steric requirements of substituent groups. The presence of the methoxyphenyl group in the structure provides additional aromatic surface area that can participate in intermolecular π-π stacking interactions, potentially influencing the overall crystal packing efficiency.
The tert-butyloxycarbonyl protecting group introduces significant conformational complexity to the crystal structure, as the bulky tert-butyl group requires substantial lattice space and may dictate specific packing arrangements to minimize steric conflicts. Research on related carbamate-protected compounds has demonstrated that the tert-butyl group often occupies channel-like regions within crystal lattices or adopts orientations that maximize van der Waals contacts with neighboring molecules. The carbamate carbonyl group can serve as both hydrogen bond acceptor and participant in dipole-dipole interactions, contributing to the overall stability of the crystal structure.
Database searches of oxadiazole-containing compounds have revealed that intermolecular interactions involving the heterocyclic core are prevalent in crystal structures, with approximately 406 and 658 structures containing uncomplexed 1,2,4- and 1,3,4-oxadiazoles respectively showing various types of π-π interactions. These interactions often involve both six-membered and five-membered aromatic systems, with the oxadiazole carbon atoms participating in the majority of observed π-π contacts.
Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)
The spectroscopic characterization of 5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-oxadiazole encompasses multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy offers detailed insights into the molecular framework through both proton and carbon-13 chemical shift patterns characteristic of the oxadiazole heterocycle and its substituents. The 1,2,4-oxadiazole ring system typically exhibits distinctive chemical shifts that reflect the electronic environment of the heterocyclic carbons and their relationship to the nitrogen and oxygen atoms within the ring.
Table 1: Characteristic Spectroscopic Parameters for Oxadiazole Derivatives
| Spectroscopic Technique | Parameter Range | Characteristic Features |
|---|---|---|
| 1H Nuclear Magnetic Resonance | 6.5-8.5 ppm | Aromatic protons of oxadiazole and phenyl rings |
| 13C Nuclear Magnetic Resonance | 150-170 ppm | Oxadiazole carbon atoms |
| Infrared Spectroscopy | 1600-1650 cm-1 | Carbon-nitrogen stretching vibrations |
| Ultraviolet-Visible | 250-300 nm | π-π* electronic transitions |
| Mass Spectrometry | 305.33 m/z | Molecular ion peak [M]+ |
The proton nuclear magnetic resonance spectrum of the compound reveals characteristic signals for the methoxyphenyl aromatic protons, typically appearing in the 6.8-7.8 ppm region with coupling patterns consistent with para-disubstituted benzene rings. The methoxy group contributes a sharp singlet around 3.8 ppm, while the methylene protons adjacent to the oxadiazole ring appear as a distinct multiplet in the 4.5-5.0 ppm region. The tert-butyl group of the protecting group generates a characteristic singlet around 1.4 ppm, representing the nine equivalent methyl protons.
Infrared spectroscopy provides valuable information about the functional groups present in the molecule, with oxadiazole derivatives exhibiting characteristic absorption bands that reflect the heterocyclic ring vibrations and substituent group frequencies. The carbon-nitrogen stretching vibrations of the oxadiazole ring typically appear in the 1600-1650 cm-1 region, while the carbamate functionality of the protecting group contributes bands around 1700 cm-1 corresponding to the carbonyl stretching vibration. The methoxy group generates characteristic carbon-oxygen stretching vibrations around 1250 cm-1, and the aromatic carbon-carbon stretching modes appear in the 1450-1600 cm-1 region.
Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the conjugated oxadiazole system and the methoxyphenyl chromophore. The π-π* transitions of the oxadiazole heterocycle typically occur in the 250-300 nm region, while the methoxyphenyl substituent contributes additional absorption features that may extend the overall absorption profile. The presence of electron-donating methoxy substitution on the phenyl ring can influence both the position and intensity of electronic transitions through resonance effects.
Mass spectrometry analysis confirms the molecular composition through observation of the molecular ion peak at m/z 305.33, corresponding to the molecular formula C15H19N3O4. Fragmentation patterns in mass spectrometry often reveal characteristic losses associated with the tert-butyloxycarbonyl protecting group, including the loss of 44 mass units (CO2) and 100 mass units (Boc group). The oxadiazole core and methoxyphenyl fragments contribute distinctive fragmentation pathways that can aid in structural confirmation and purity assessment.
Table 2: Expected Fragmentation Patterns in Mass Spectrometry
| Fragment | m/z Value | Structural Assignment |
|---|---|---|
| [M]+ | 305.33 | Molecular ion |
| [M-44]+ | 261.33 | Loss of CO2 |
| [M-100]+ | 205.33 | Loss of Boc group |
| [M-57]+ | 248.33 | Loss of tert-butyl |
Properties
IUPAC Name |
tert-butyl N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)21-14(19)16-9-12-17-13(18-22-12)10-5-7-11(20-4)8-6-10/h5-8H,9H2,1-4H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUGWOQNDCWNMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole is a compound that belongs to the oxadiazole class of heterocyclic compounds. This class is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The present article reviews the biological activity of this specific compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 305.33 g/mol. The compound features a tert-butyl carbamate moiety and a methoxyphenyl group, contributing to its biological activity.
Biological Activity Overview
The biological activities associated with oxadiazole derivatives are extensive. This section summarizes key findings related to the specific compound under discussion.
Anti-inflammatory Activity
Research indicates that oxadiazole derivatives can act as multi-target inhibitors in the eicosanoid biosynthesis pathway. A study identified several 1,2,4-oxadiazoles that inhibited enzymes involved in inflammation, such as cyclooxygenase-1 (COX-1) and lipoxygenases. For instance, one compound demonstrated significant inhibition of leukocyte migration and modulation of cytokine production (IL-1β and TNF-α) in vivo models of inflammation .
Antimicrobial Activity
Oxadiazole derivatives have shown promising antimicrobial properties. A review highlighted various studies where compounds with the oxadiazole core exhibited antibacterial, antifungal, and antitubercular activities. For example, certain derivatives were found to be effective against Mycobacterium tuberculosis, demonstrating potential for developing new antitubercular agents .
Case Studies
Several case studies illustrate the biological efficacy of related oxadiazole compounds:
- Eicosanoid Inhibition : A study involving structure-based screening identified oxadiazoles that inhibited multiple targets in the arachidonic acid pathway. This approach led to compounds with low micromolar IC50 values against FLAP and COX enzymes .
- Antitubercular Activity : Research on hybrid oxadiazole derivatives demonstrated significant activity against both drug-sensitive and resistant strains of M. tuberculosis, with minimum inhibitory concentrations (MICs) reported as low as 4–8 µM .
- Antimicrobial Spectrum : A comprehensive review highlighted that various oxadiazole derivatives exhibited broad-spectrum antimicrobial activity against multiple pathogens, reinforcing their potential as therapeutic agents .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. Studies have shown that 5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated its efficacy against various cancer cell lines, including breast and colon cancer cells, through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies suggest that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. The presence of the methoxyphenyl group enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death .
1.3 Anti-inflammatory Effects
Another promising application is in the field of anti-inflammatory drugs. The oxadiazole moiety is known to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This compound has been tested in animal models for conditions such as arthritis and colitis, showing significant reductions in inflammation markers .
Materials Science
2.1 Polymer Chemistry
this compound has potential applications in polymer chemistry as an additive to enhance the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices can lead to improved performance characteristics such as increased tensile strength and resistance to thermal degradation .
2.2 Photovoltaic Applications
The compound's electronic properties make it a candidate for use in organic photovoltaic devices. Research indicates that it can be used as a semiconductor material due to its suitable energy levels for electron transport. This application could lead to advancements in the efficiency of solar cells through the development of new organic materials with enhanced light absorption capabilities .
Agricultural Research
3.1 Pesticidal Activity
In agricultural science, this compound has been evaluated for its pesticidal properties. Studies have shown that it can act as an effective pesticide against certain pests while being less harmful to beneficial insects. This dual action makes it a valuable candidate for developing integrated pest management strategies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Three structurally analogous compounds are identified from available literature (Table 1).
Table 1: Structural Comparison of 1,2,4-Oxadiazole Derivatives
Key Comparative Analysis:
a. Electronic and Steric Effects
- 4-Methoxyphenyl (Main Compound):
The methoxy group is electron-donating, increasing electron density in the aromatic ring. This may enhance stability in polar environments and influence binding interactions with biological targets (e.g., enzymes or receptors). - 4-Fluorophenyl:
Fluorine is moderately electron-withdrawing (-I effect), reducing ring electron density compared to methoxy. This could alter reactivity in electrophilic substitution or hydrogen-bonding capacity. - 4-(Trifluoromethyl)phenyl: The -CF₃ group is strongly electron-withdrawing, significantly decreasing electron density.
Preparation Methods
Synthetic Routes for 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is typically synthesized by heterocyclization reactions involving amidoximes and carboxylic acid derivatives or via 1,3-dipolar cycloaddition of nitriles and nitrile oxides. The most relevant and efficient methods include:
Cyclization of Amidoximes with Activated Carboxylic Acids or Derivatives: Amidoximes react with acyl chlorides, esters, or anhydrides to form 1,2,4-oxadiazoles under dehydrating conditions. Catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine improve yields and reaction efficiency. Coupling reagents like EDC, DCC, CDI, or TBTU can activate carboxylic acids for amidoxime cyclization.
Use of Vilsmeier Reagent as Carboxylic Acid Activator: The Vilsmeier reagent (formed from POCl3 and DMF) can activate carboxylic acids to facilitate their reaction with amidoximes to form oxadiazoles bearing various aromatic substituents including 4-methoxyphenyl groups.
Representative Preparation Procedure (Based on Analogous Literature)
A plausible synthetic sequence for 5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-oxadiazole is as follows:
Synthesis of 4-Methoxybenzoyl Amidoxime: Starting from 4-methoxybenzoic acid, convert it to the corresponding acid chloride or ester, then react with hydroxylamine to form the amidoxime intermediate.
Activation of Carboxylic Acid Derivative: Use Vilsmeier reagent or coupling agents (e.g., EDC, DCC) to activate a carboxylic acid derivative bearing a suitable leaving group at the 5-position.
Cyclization to Form 1,2,4-Oxadiazole Ring: React the amidoxime with the activated carboxylic acid derivative under reflux conditions to induce cyclization and formation of the 1,2,4-oxadiazole ring with the 4-methoxyphenyl substituent at position 3.
Introduction of Aminomethyl Group: Functionalize the 5-position of the oxadiazole ring with a chloromethyl or bromomethyl group by halomethylation or via a suitable synthetic precursor.
Amino Protection and Substitution: React the halomethyl intermediate with tert-butoxycarbonyl-protected amine (Boc-NH2) or introduce the Boc group after amination to yield the 5-(tert-Butyloxycarbonyamino)methyl substituent.
Purification and Characterization: Purify the final compound by crystallization or chromatography and confirm structure by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.
Data Table Summarizing Key Synthetic Parameters
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Amidoxime Formation | 4-Methoxybenzoic acid → acid chloride + NH2OH | Generate amidoxime intermediate | Hydroxylamine used in basic medium |
| 2 | Carboxylic Acid Activation | Vilsmeier reagent (POCl3 + DMF) or EDC/DCC | Activate acid for cyclization | Mild reflux, inert atmosphere |
| 3 | Cyclization | Amidoxime + activated acid derivative | Form 1,2,4-oxadiazole ring | Reflux 6-8 hours in suitable solvent |
| 4 | Halomethylation | Chloromethylation reagent (e.g., formaldehyde + HCl) | Introduce halomethyl at 5-position | Controlled temperature to avoid side reactions |
| 5 | Amination and Boc Protection | Boc-NH2 or Boc2O with amine | Install Boc-protected amino methyl | Protects amino group during synthesis |
| 6 | Purification | Crystallization or chromatography | Isolate pure compound | Confirm purity by TLC, melting point |
Q & A
What synthetic strategies are effective for constructing the 1,2,4-oxadiazole core in derivatives like 5-(tert-butyloxycarbonylamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole?
Level: Basic
Answer: The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives or via [3+2] cycloaddition reactions. For substituted derivatives, halogenated intermediates (e.g., 5-chloromethyl oxadiazoles) are key precursors. For example, nucleophilic substitution with tert-butyloxycarbonyl-protected amines can introduce the (tert-butyloxycarbonylamino)methyl group at the 5-position . Optimization of reaction conditions (e.g., base selection, solvent, temperature) is critical to minimize side reactions like oligomerization, as observed in NaNH₂-NH₃ systems at low temperatures (-70°C) .
How can spectroscopic and crystallographic methods resolve ambiguities in the structural characterization of 1,2,4-oxadiazole derivatives?
Level: Basic
Answer:
- NMR : H and C NMR can confirm substitution patterns. For example, the 4-methoxyphenyl group shows distinct aromatic proton signals split by meta/para substitution.
- X-ray crystallography : Provides unambiguous confirmation of regiochemistry and stereochemistry. In 3-phenyl-5-(benzotriazolylmethyl)-1,2,4-oxadiazole, crystallography revealed an 80.2° dihedral angle between oxadiazole and benzotriazole rings, highlighting conformational flexibility .
- IR : Stretching frequencies for C=N (1570–1620 cm⁻¹) and C-O (1200–1300 cm⁻¹) validate the oxadiazole core .
What challenges arise in optimizing yields during the synthesis of 5-alkynyl-1,2,4-oxadiazoles, and how can they be addressed?
Level: Advanced
Answer: Low yields (9–54%) in 5-alkynyl derivatives often stem from competing side reactions (e.g., oligomerization) during dehydrohalogenation. Key strategies include:
- Temperature control : Reactions at -70°C with NaNH₂-NH₃ suppress side reactions but require specialized equipment .
- Base selection : Bulky bases (e.g., LiN(i-Pr)₂) may reduce nucleophilic attack on intermediates.
- Protecting groups : tert-Butyloxycarbonyl (Boc) groups enhance stability during substitution reactions .
How do electronic and steric effects of substituents influence the reactivity of 1,2,4-oxadiazoles in metal coordination or supramolecular assembly?
Level: Advanced
Answer:
- Electron-withdrawing groups (e.g., nitro, halogens) enhance ligand-metal binding by increasing electron deficiency.
- Steric hindrance : Bulky substituents (e.g., tert-butyloxycarbonyl) can restrict coordination geometry. For example, pyridyl-substituted 1,3,4-oxadiazoles form stable coordination polymers with transition metals, but steric bulk at the 5-position may limit dimensionality .
- Aromaticity : The oxadiazole’s planar structure facilitates π-π stacking in supramolecular assemblies, critical for optoelectronic applications .
What safety precautions are essential when handling halogenated 1,2,4-oxadiazole intermediates?
Level: Basic
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., 5-chloromethyl oxadiazoles) .
- PPE : Gloves and goggles are mandatory; skin contact with halogenated compounds requires immediate washing .
- First aid : For eye exposure, rinse with water for 15+ minutes; for ingestion, do NOT induce vomiting .
How can computational methods (DFT, MD) predict the physicochemical properties of 1,2,4-oxadiazole derivatives for drug discovery?
Level: Advanced
Answer:
- DFT : Calculates HOMO/LUMO energies to predict redox behavior and aromatic stability. For example, electron-deficient oxadiazoles show lower LUMO energies, enhancing electrophilic reactivity .
- Molecular Dynamics (MD) : Simulates ligand-protein interactions to optimize binding affinity. MD studies on benzoxazole analogs validated correlations between calculated dipole moments and experimental solubility .
Why do certain 1,2,4-oxadiazole derivatives exhibit conflicting bioactivity data across studies, and how can this be resolved?
Level: Advanced
Answer: Discrepancies often arise from:
- Solubility differences : Poor solubility in assay media can lead to false negatives. Use co-solvents (e.g., DMSO) at non-toxic concentrations .
- Metabolic instability : Boc-protected derivatives may hydrolyze in vivo, altering activity. Stability assays (e.g., liver microsome testing) are critical .
- Assay variability : Standardize protocols (e.g., CLSI M27-A3 for antifungal testing) to improve reproducibility .
What role does the 1,2,4-oxadiazole ring play in enhancing the oxygen balance of energetic materials?
Level: Basic
Answer: The oxadiazole ring contributes to oxygen balance via its oxygen and nitrogen atoms, reducing the need for external oxidizers. For example, 5,5′-dinitramino-3,3′-bi(1,2,4-oxadiazole) achieves superior detonation velocity (8,950 m/s) vs. traditional explosives like TNT (6,900 m/s) .
How can regioselective functionalization of 1,2,4-oxadiazoles be achieved for targeted applications?
Level: Advanced
Answer:
- Directed lithiation : Use LDA or BuLi to deprotonate specific positions (e.g., 5-methyl groups) for electrophilic quenching .
- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids enable selective arylation at the 3- or 5-positions .
What analytical techniques are most reliable for quantifying trace impurities in 1,2,4-oxadiazole-based APIs?
Level: Basic
Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
